molecular formula C31H58N14O9 B1344207 Arg-arg-lys-ala-ser-gly-pro CAS No. 65189-70-0

Arg-arg-lys-ala-ser-gly-pro

Cat. No. B1344207
CAS RN: 65189-70-0
M. Wt: 770.9 g/mol
InChI Key: QUDAEJXIMBXKMG-UHFFFAOYSA-N
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Description

The peptide “Arg-arg-lys-ala-ser-gly-pro” is a sequence of seven amino acids. The sequence includes two arginine (Arg) residues at the beginning, followed by lysine (Lys), alanine (Ala), serine (Ser), glycine (Gly), and proline (Pro) .


Synthesis Analysis

Peptides are synthesized through a process where the amino group of one amino acid reacts with the carboxyl group of another, releasing a molecule of water and forming an amide linkage, also known as a peptide bond . This process can continue until thousands of units have joined, resulting in large proteins .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids. Each amino acid has unique properties that influence the overall structure of the peptide . The peptide “Arg-arg-lys-ala-ser-gly-pro” would have a specific structure based on the properties of its constituent amino acids.


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, many of which are influenced by the properties of the constituent amino acids. For example, the reaction between the amino group on one amino acid molecule and the carboxyl group on another forms an amide linkage, known as a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its constituent amino acids. For example, the peptide’s solubility, stability, and reactivity can be influenced by the presence of different functional groups in the amino acids .

Scientific Research Applications

Fibronectin Interaction and Cell Migration

The amino acid sequence, including Arg-Arg-Lys-Ala-Ser-Gly-Pro, has been observed in studies related to fibronectin and its cellular interactions. For instance, a study by Katow, Yazawa, & Sofuku (1990) investigated synthetic peptides with sequences similar to Arg-Arg-Lys-Ala-Ser-Gly-Pro. These peptides were found to influence the binding of fibronectin to cell surfaces and inhibit cell migration, both in vitro and in vivo. This suggests a role for such sequences in modulating cellular adhesion and migration processes.

Protein Kinase C Phosphorylation

Another study by O'Brian, Lawrence, Kaiser, & Weinstein (1984) demonstrated that a peptide including the sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro can act as a substrate for phosphorylation by protein kinase C. This indicates the potential involvement of such sequences in intracellular signaling pathways, particularly those regulated by phosphorylation.

Influence on Receptor Binding Specificity

Research by Pierschbacher & Ruoslahti (1987) explored how variations in amino acid sequences, akin to Arg-Arg-Lys-Ala-Ser-Gly-Pro, influence the specificity of cell adhesion receptors. Peptides containing these sequences demonstrated differential abilities to inhibit cell attachment, indicating their role in guiding receptor recognition and interaction.

Applications in Various Biological Processes

The sequence Arg-Arg-Lys-Ala-Ser-Gly-Pro, and its variations, appears in numerous peptides and proteins involved in diverse biological processes. Studies have shown its presence in angiogenesis factors, growth hormone-releasing factors, and allergenic peptides, signifying its widespread biological importance. For example, Strydom et al. (1985) identified it in the structure of angiogenin, a factor involved in tumor angiogenesis.

Mechanism of Action

The peptide “Arg-arg-lys-ala-ser-gly-pro” may have specific biological activities. For instance, peptides can interact with various biological targets, such as receptors or enzymes, to exert their effects .

Safety and Hazards

As with any chemical substance, safety precautions should be taken when handling peptides. This includes avoiding dust formation, avoiding breathing in the substance, and using personal protective equipment .

Future Directions

Peptides like “Arg-arg-lys-ala-ser-gly-pro” have potential applications in various fields, including medicine and biotechnology. For instance, they could be used in the development of new drugs or therapeutic strategies .

properties

IUPAC Name

1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDAEJXIMBXKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H58N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625791
Record name N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arg-arg-lys-ala-ser-gly-pro

CAS RN

65189-70-0
Record name N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro in relation to protein kinase C?

A1: Arg-Arg-Lys-Ala-Ser-Gly-Pro is a synthetic peptide that acts as a substrate for protein kinase C (PKC) [, ]. This means that PKC catalyzes the transfer of a phosphate group from ATP to the serine residue of this peptide. This peptide is significant because it mimics a recognition sequence found in natural protein substrates of PKC, allowing researchers to study the enzyme's activity and kinetics in a simplified system.

Q2: How does Arg-Arg-Lys-Ala-Ser-Gly-Pro influence the ATPase activity of protein kinase C?

A2: Research indicates that Arg-Arg-Lys-Ala-Ser-Gly-Pro can stimulate the ATPase activity of PKC when present at concentrations near its Km value []. This suggests that the binding of this peptide, as a phospho-acceptor substrate, to the active site of PKC can enhance the enzyme's ability to hydrolyze ATP. Interestingly, this stimulation is observed even in the catalytic fragment of PKC, which lacks inherent ATPase activity, highlighting the role of substrate binding in this process. This finding suggests that PKC-catalyzed phosphorylation might be an inefficient process, as it can lead to the hydrolysis of ATP without necessarily resulting in substrate phosphorylation.

Q3: What are the implications of using synthetic peptides like Arg-Arg-Lys-Ala-Ser-Gly-Pro in studying protein kinases?

A3: Utilizing synthetic peptides like Arg-Arg-Lys-Ala-Ser-Gly-Pro offers several advantages in studying protein kinases []. Firstly, they provide a simplified system compared to complex protein substrates, allowing for easier control and manipulation of reaction parameters. Secondly, their defined sequence allows researchers to pinpoint specific amino acid residues crucial for enzyme recognition and activity. For instance, in the case of Arg-Arg-Lys-Ala-Ser-Gly-Pro, the serine residue is essential for phosphorylation by PKC. Lastly, the use of synthetic peptides allows for the synthesis of variants with modified sequences, enabling the exploration of structure-activity relationships and the identification of key features influencing enzyme-substrate interactions.

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